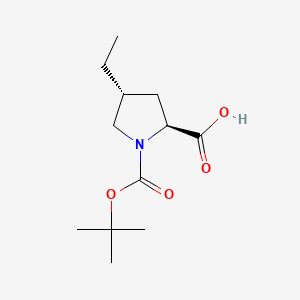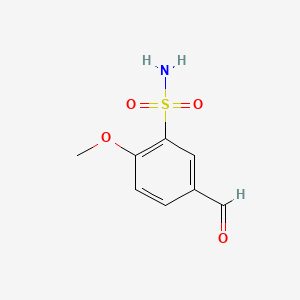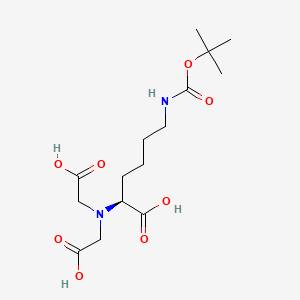
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine” is a chemical compound with the molecular formula C15H26N2O8 . It is a derivative of lysine, an essential amino acid . The compound has an average mass of 362.375 Da and a monoisotopic mass of 362.168915 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H26N2O8 . It has one defined stereocenter .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3 . Its boiling point is 614.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 85.3±0.3 cm3 . It has 10 H bond acceptors, 4 H bond donors, and 13 freely rotating bonds . Its polar surface area is 153 Å2 .Applications De Recherche Scientifique
Ces applications mettent en évidence la polyvalence de la N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine dans la recherche fondamentale et les applications pratiques. Ses propriétés uniques en font un outil précieux pour les scientifiques de diverses disciplines . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊
Safety and Hazards
When handling “N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Analyse Biochimique
Biochemical Properties
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of this compound with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.
Cellular Effects
This compound influences various cellular processes and functions. Amino acids and their derivatives, including this compound, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, this compound binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for this compound to avoid any harmful outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can impact its bioavailability and effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .
Propriétés
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVHTFKVKHTIN-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718169 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752200-93-4 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
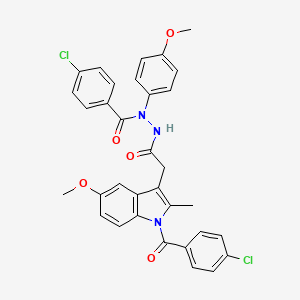
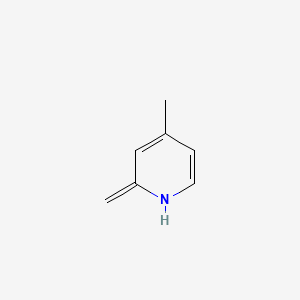
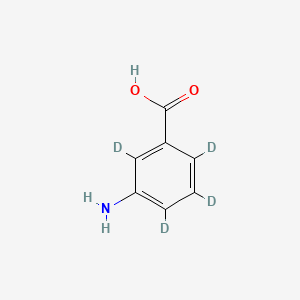
![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/no-structure.png)
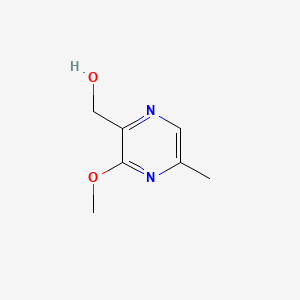
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
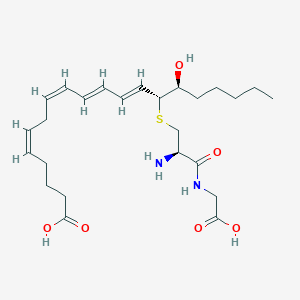


![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
